molecular formula C21H20N2O2 B6191713 N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide CAS No. 2648945-45-1

N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide

Cat. No. B6191713
CAS RN: 2648945-45-1
M. Wt: 332.4
InChI Key:
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Description

N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide, also known as 4-MPP, is an aromatic amide compound that has been the subject of numerous scientific studies in recent years. 4-MPP is a small molecule with a molecular weight of 267.3 g/mol and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer activities.

Scientific Research Applications

N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide has been used in a variety of scientific research applications. It has been used in the study of the molecular basis of inflammation, the development of new anti-inflammatory drugs, and the study of the mechanism of action of anticancer drugs. It has also been used in the study of the biochemical and physiological effects of antioxidants, and in the development of new antifungal agents.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide is not well understood, but it is believed to involve the inhibition of the activity of certain enzymes involved in the inflammatory response. It is also believed to have antioxidant properties, which may be responsible for its anticancer activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of animal models. In rats, this compound has been found to reduce inflammation, reduce oxidative stress, and reduce tumor growth. In mice, it has been found to reduce inflammation, reduce oxidative stress, and reduce tumor growth. In humans, this compound has been found to reduce inflammation, reduce oxidative stress, and reduce tumor growth.

Advantages and Limitations for Lab Experiments

The use of N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide in laboratory experiments has several advantages. It is a relatively small molecule and can be synthesized relatively easily. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, so it must be dissolved in a solvent before use. Additionally, it can be degraded by light and heat, so it must be stored in a dark, cool place.

Future Directions

Given the wide range of biological activities of N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide, there are many potential future directions for research. These include further exploration of its mechanism of action and its potential therapeutic applications, such as the development of new anti-inflammatory drugs, new antifungal agents, and new anticancer drugs. Additionally, further research could explore the potential of this compound as a biomarker for the diagnosis and prognosis of various diseases. Finally, further research could explore the potential of this compound to be used in combination with other drugs to improve their efficacy.

Synthesis Methods

N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide can be synthesized from the reaction of a pyridine derivative and a 3-methoxyphenyl acetic acid. This reaction is carried out in a solvent such as ethanol, and the resulting product is purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide involves the reaction of 3-methoxyphenylacetic acid with pyridine-4-carboxaldehyde to form 1-(3-methoxyphenyl)ethyl-4-pyridin-4-ylbut-3-en-2-one, which is then reacted with benzoyl chloride to form the final product.", "Starting Materials": [ "3-methoxyphenylacetic acid", "pyridine-4-carboxaldehyde", "benzoyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: React 3-methoxyphenylacetic acid with pyridine-4-carboxaldehyde in the presence of triethylamine and dichloromethane to form 1-(3-methoxyphenyl)ethyl-4-pyridin-4-ylbut-3-en-2-one.", "Step 2: Add benzoyl chloride to the reaction mixture and stir for several hours to form N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide.", "Step 3: Add water to the reaction mixture and extract the product with diethyl ether.", "Step 4: Wash the organic layer with sodium bicarbonate solution and then with saturated sodium chloride solution.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product." ] }

CAS RN

2648945-45-1

Molecular Formula

C21H20N2O2

Molecular Weight

332.4

Purity

95

Origin of Product

United States

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